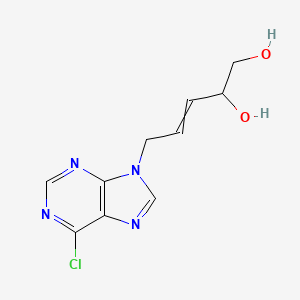
5-(6-Chloro-9H-purin-9-yl)pent-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Chloro-9H-purin-9-yl)pent-3-ene-1,2-diol is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-9H-purin-9-yl)pent-3-ene-1,2-diol typically involves the chlorination of a purine derivative followed by the attachment of the pent-3-ene-1,2-diol group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro-9H-purin-9-yl)pent-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-(6-Chloro-9H-purin-9-yl)pent-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-9H-purin-9-yl)pent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the purine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropurine riboside
- 2-Chloro-9H-purin-6-amine
- 6-Aminopurine derivatives
Uniqueness
What sets 5-(6-Chloro-9H-purin-9-yl)pent-3-ene-1,2-diol apart from similar compounds is its unique pent-3-ene-1,2-diol moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity or binding affinity in certain applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
648881-79-2 |
|---|---|
Molecular Formula |
C10H11ClN4O2 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
5-(6-chloropurin-9-yl)pent-3-ene-1,2-diol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-2-7(17)4-16/h1-2,5-7,16-17H,3-4H2 |
InChI Key |
GTIVIYXQHDQTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CC=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




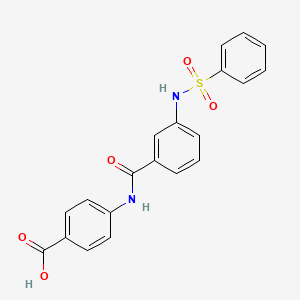
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
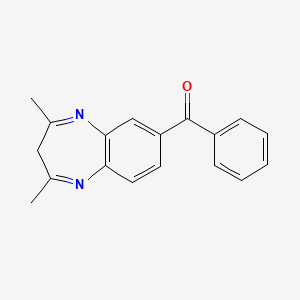
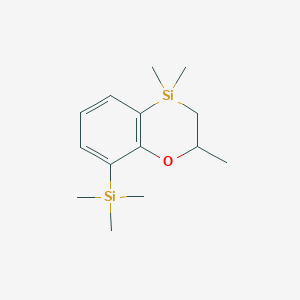
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
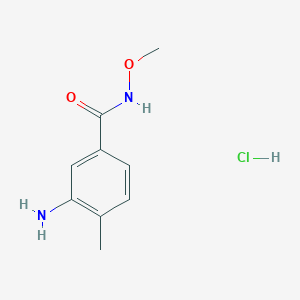
![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)

![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
